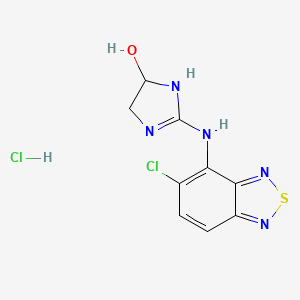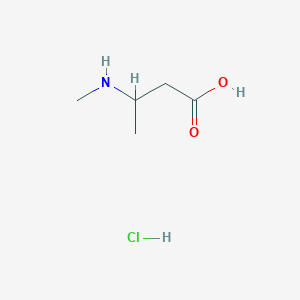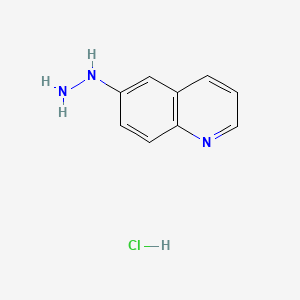
5-Carboxy-TET
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Carboxy-TET, also known as 5-carboxylcytosine, is a derivative of cytosine, one of the four main bases found in DNA. It is formed through the oxidation of 5-methylcytosine by the ten-eleven translocation (TET) family of enzymes. This compound plays a crucial role in the process of DNA demethylation, which is essential for regulating gene expression and maintaining genomic stability .
準備方法
Synthetic Routes and Reaction Conditions
5-Carboxy-TET is synthesized through the stepwise oxidation of 5-methylcytosine. The TET enzymes, specifically TET1, TET2, and TET3, catalyze the conversion of 5-methylcytosine to 5-hydroxymethylcytosine, then to 5-formylcytosine, and finally to 5-carboxylcytosine. This process requires Fe(II) and α-ketoglutarate as cofactors .
Industrial Production Methods
the enzymatic oxidation method described above can be adapted for large-scale production by optimizing reaction conditions and using recombinant TET enzymes expressed in suitable host systems .
化学反応の分析
Types of Reactions
5-Carboxy-TET undergoes various chemical reactions, including:
Oxidation: It is formed through the oxidation of 5-methylcytosine.
Reduction: It can be reduced back to 5-formylcytosine or 5-hydroxymethylcytosine under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the carboxyl group
Common Reagents and Conditions
Oxidation: Fe(II) and α-ketoglutarate are required for the enzymatic oxidation of 5-methylcytosine to this compound.
Reduction: Reducing agents such as sodium borohydride can be used to convert this compound back to its precursors
Major Products Formed
Oxidation: 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxylcytosine.
Reduction: 5-formylcytosine and 5-hydroxymethylcytosine
科学的研究の応用
5-Carboxy-TET has several scientific research applications, including:
Chemistry: It is used to study the mechanisms of DNA demethylation and the role of TET enzymes in epigenetic regulation
Biology: It helps in understanding the regulation of gene expression and the maintenance of genomic stability
Medicine: Research on this compound has implications for cancer therapy, as dysregulation of DNA methylation is associated with various cancers
作用機序
5-Carboxy-TET exerts its effects through the TET-mediated oxidation of 5-methylcytosine. The TET enzymes catalyze the conversion of 5-methylcytosine to 5-carboxylcytosine, which can then be excised by thymine-DNA glycosylase (TDG) and replaced with unmodified cytosine through base excision repair. This process leads to active DNA demethylation, which is crucial for regulating gene expression and maintaining genomic stability .
類似化合物との比較
Similar Compounds
5-Hydroxymethylcytosine: An intermediate in the oxidation of 5-methylcytosine, also involved in DNA demethylation
5-Formylcytosine: Another intermediate in the oxidation process, also excised by TDG
Uniqueness
5-Carboxy-TET is unique in its role as the final product of TET-mediated oxidation of 5-methylcytosine. Its excision by TDG and subsequent replacement with unmodified cytosine make it a crucial player in active DNA demethylation, distinguishing it from its precursors .
特性
CAS番号 |
155911-13-0 |
|---|---|
分子式 |
C21H8Cl4O7 |
分子量 |
514.1 |
同義語 |
2',4,7,7'-Tetrachlorofluorescein-5-carboxylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







